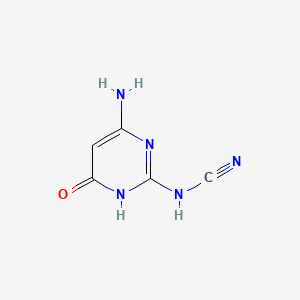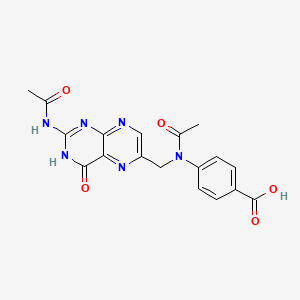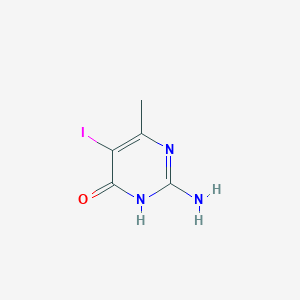
2-Amino-5-iodo-6-methyl-4-pyrimidinol
描述
2-Amino-5-iodo-6-methyl-4-pyrimidinol is a chemical compound with the molecular formula C5H6IN3O and a molecular weight of 251.03 g/mol It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
生化分析
Biochemical Properties
2-Amino-5-iodo-6-methyl-4-pyrimidinol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with riboswitches, which are regulatory elements that modulate gene expression in response to specific metabolite binding . The nature of these interactions often involves binding to the active sites of enzymes or regulatory proteins, thereby influencing their activity and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce high levels of serum interferon in mice, which consequently protects against viral infections . Additionally, it may alter the expression of specific genes involved in metabolic pathways, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit or activate enzymes involved in nucleotide synthesis, thereby affecting DNA and RNA synthesis . Furthermore, this compound can modulate gene expression by binding to regulatory elements such as riboswitches, influencing the transcription and translation processes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are crucial for its effectiveness in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with a melting point of 219-220°C
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to induce beneficial effects such as increased interferon production and enhanced immune response . At higher doses, it may exhibit toxic or adverse effects, including cellular toxicity and metabolic disturbances. Threshold effects have been noted, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in nucleotide synthesis and metabolism . This compound can affect metabolic flux and alter metabolite levels, thereby influencing overall cellular metabolism. Its interaction with riboswitches also suggests a role in regulating metabolic pathways at the genetic level.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target cells, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and molecular weight.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it performs its functions. It may be directed to particular organelles or cellular structures through targeting signals or post-translational modifications . This localization is crucial for its activity, as it ensures that the compound interacts with the appropriate biomolecules and exerts its effects efficiently.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-iodo-6-methyl-4-pyrimidinol typically involves the iodination of 2-Amino-6-methyl-4-pyrimidinol. One common method includes the reaction of 2-Amino-6-methyl-4-pyrimidinol with iodine in the presence of a suitable oxidizing agent . The reaction conditions often require a controlled temperature and pH to ensure the selective iodination at the 5-position of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
2-Amino-5-iodo-6-methyl-4-pyrimidinol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can engage in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed to oxidize the compound.
Coupling: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to form carbon-carbon bonds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-Amino-5-azido-6-methyl-4-pyrimidinol, while a Suzuki coupling reaction could produce a biaryl compound.
科学研究应用
2-Amino-5-iodo-6-methyl-4-pyrimidinol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibitors and nucleic acid analogs.
作用机制
The mechanism of action of 2-Amino-5-iodo-6-methyl-4-pyrimidinol involves its interaction with molecular targets such as enzymes and nucleic acids. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The amino and hydroxyl groups can form hydrogen bonds, further stabilizing the interactions. These interactions can modulate the activity of enzymes or alter the structure of nucleic acids, leading to various biological effects .
相似化合物的比较
Similar Compounds
2-Amino-5-bromo-6-methyl-4-pyrimidinol: Similar structure but with a bromine atom instead of iodine.
2-Amino-6-methyl-4-pyrimidinol: Lacks the halogen atom, resulting in different reactivity and properties.
2-Amino-5-chloro-6-methyl-4-pyrimidinol: Contains a chlorine atom, which affects its chemical behavior and applications.
Uniqueness
2-Amino-5-iodo-6-methyl-4-pyrimidinol is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential for halogen bonding. This makes it particularly useful in applications requiring strong and specific interactions with biological targets .
属性
IUPAC Name |
2-amino-5-iodo-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3O/c1-2-3(6)4(10)9-5(7)8-2/h1H3,(H3,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZYQAUQOBJSBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333578 | |
| Record name | 2-Amino-5-iodo-6-methyl-4-pyrimidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22294-57-1 | |
| Record name | 2-Amino-5-iodo-6-methyl-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22294-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-iodo-6-methyl-4-pyrimidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


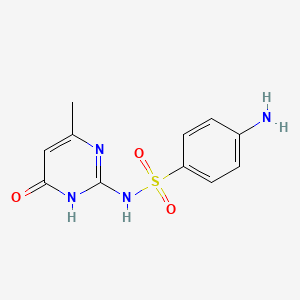

![3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1384140.png)
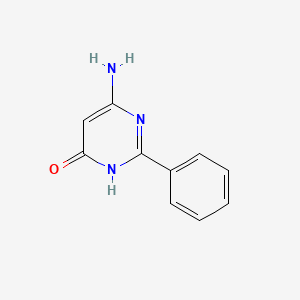
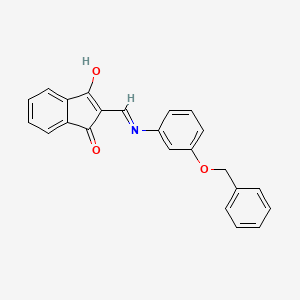
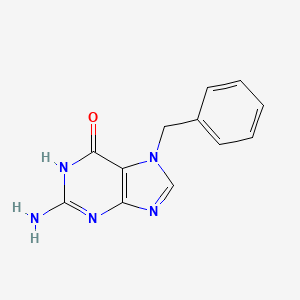
![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1384149.png)
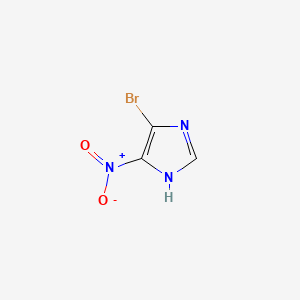


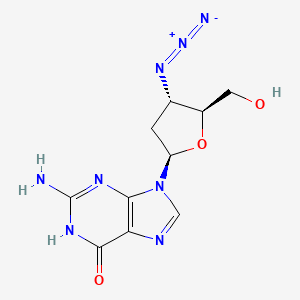
![Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B1384156.png)
